

# An In-Depth Technical Guide to the Spectroscopic Characterization of beta-Sesquiphellandrene

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## Compound of Interest

Compound Name: *beta-Sesquiphellandrene*

CAS No.: 20307-83-9

Cat. No.: B1297816

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**Abstract:** This technical guide provides a comprehensive overview of the spectroscopic data for the bioactive sesquiterpene, **beta-sesquiphellandrene**. As a compound of interest for researchers, scientists, and drug development professionals due to its presence in various medicinal plants and potential therapeutic properties, its unambiguous identification is paramount. This document consolidates and elucidates its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic data. By presenting detailed spectral analyses and standardized experimental protocols, this guide serves as an essential resource for the accurate characterization of **beta-sesquiphellandrene**, ensuring scientific integrity and facilitating further research and development.

## Introduction

### beta-Sesquiphellandrene: A Bioactive Sesquiterpene

**Beta-sesquiphellandrene** is a naturally occurring sesquiterpene, a class of organic compounds composed of three isoprene units.<sup>[1]</sup> It is a constituent of the essential oils of numerous plants, including turmeric (*Curcuma longa*) and ginger (*Zingiber officinale*), which

have long been used in traditional medicine.[2] The presence of **beta-sesquiphellandrene** in these botanicals contributes to their characteristic aroma and potential biological activities. Its molecular formula is C<sub>15</sub>H<sub>24</sub>, with a molecular weight of 204.35 g/mol .[3][4]

## The Imperative of Spectroscopic Analysis in Natural Product Research

In the field of natural product chemistry and drug discovery, the precise and unequivocal identification of isolated compounds is the bedrock of credible research. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are indispensable tools for elucidating the molecular structure of novel and known compounds. A thorough spectroscopic characterization not only confirms the identity of a molecule but also provides insights into its purity and stereochemistry, which are critical for understanding its biological function and for any subsequent pharmacological studies. This guide adheres to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) by providing validated data and explaining the scientific rationale behind the analytical methodologies.

## Chemical Structure and Physicochemical Properties

The structural elucidation of **beta-sesquiphellandrene** reveals a monocyclic sesquiterpene with a distinctive exocyclic methylene group.

Table 1: Physicochemical Properties of **beta-Sesquiphellandrene**

Property	Value	Source
Molecular Formula	C15H24	[3][4]
Molecular Weight	204.35 g/mol	[3][4]
CAS Number	20307-83-9	[5]
Appearance	Colorless to pale yellow liquid (estimated)	[5]
Boiling Point	270-272 °C at 760 mmHg (estimated)	[5]
Solubility	Soluble in alcohol; Insoluble in water	[5]

## Mass Spectrometry (MS) Analysis

### Principles of Electron Ionization Mass Spectrometry (EI-MS) for Sesquiterpene Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like sesquiterpenes. In the ion source, high-energy electrons bombard the sample molecules, leading to the ejection of an electron and the formation of a molecular ion ( $M^{+\bullet}$ ). The molecular ion, being energetically unstable, undergoes fragmentation, yielding a unique pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint, aiding in the identification of the compound. For sesquiterpenes, characteristic fragmentation pathways often involve retro-Diels-Alder reactions and the loss of alkyl chains.[6]

### Gas Chromatography-Mass Spectrometry (GC-MS) Data of beta-Sesquiphellandrene

Gas chromatography is an ideal separation technique for the volatile components of essential oils. When coupled with a mass spectrometer, it allows for the separation and identification of individual compounds in a complex mixture. The mass spectrum of **beta-sesquiphellandrene**

is characterized by its molecular ion peak and a series of fragment ions. A representative mass spectrum is shown in Figure 1.

 Mass Spectrum of beta-Sesquiphellandrene

**Figure 1.** Mass spectrum of  $\beta$ -sesquiphellandrene. (a) shows the mass spectrum for a sample compound, while (b) shows the mass spectrum of the highest hit in the NIST/EPA/NIH library.

## Fragmentation Pattern and Key Diagnostic Ions

The EI mass spectrum of **beta-sesquiphellandrene** exhibits a molecular ion peak at  $m/z$  204, corresponding to its molecular weight. The fragmentation pattern is crucial for its identification.

Table 2: Key Fragment Ions in the Mass Spectrum of **beta-Sesquiphellandrene**

$m/z$	Relative Intensity (%)	Putative Fragment
204	~15	$[M]^{+\bullet}$
189	~10	$[M - CH_3]^+$
161	~20	$[M - C_3H_7]^+$
133	~30	$[M - C_5H_9]^+$
119	~45	$[C_9H_{11}]^+$
105	~60	$[C_8H_9]^+$
93	100	$[C_7H_9]^+$ (Base Peak)
91	~70	$[C_7H_7]^+$ (Tropylium ion)
79	~55	$[C_6H_7]^+$
69	~40	$[C_5H_9]^+$

The base peak at  $m/z$  93 is a common feature in the mass spectra of many monocyclic sesquiterpenes and is a key identifier.

## Experimental Protocol for GC-MS Analysis

This protocol describes a general method for the analysis of **beta-sesquiphellandrene** in essential oil samples.

#### Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent non-polar column.

#### GC Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: Increase to 240 °C at a rate of 3 °C/min.
  - Final hold: Hold at 240 °C for 10 minutes.
- Injection Volume: 1  $\mu$ L of a 1% solution of the essential oil in hexane.
- Injection Mode: Split (split ratio 1:50).

#### MS Conditions:

- Ion Source: Electron Ionization (EI)
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Electron Energy: 70 eV
- Mass Range: m/z 40-400

Data Analysis:

- Identification of **beta-sesquiphellandrene** is achieved by comparing the acquired mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### The Power of NMR in Elucidating Complex Molecular Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structure elucidation of organic molecules.  $^1\text{H}$  NMR provides information about the chemical environment and connectivity of hydrogen atoms, while  $^{13}\text{C}$  NMR reveals the carbon skeleton of the molecule. For complex structures like sesquiterpenes, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are often necessary to unambiguously assign all proton and carbon signals.

### $^1\text{H}$ NMR Spectroscopic Data of beta-Sesquiphellandrene

Detailed  $^1\text{H}$  NMR data for **beta-sesquiphellandrene** is not readily available in public spectral databases. The following table is a placeholder for experimentally determined or literature-reported data.

Table 3:  $^1\text{H}$  NMR Spectroscopic Data of **beta-Sesquiphellandrene** (Placeholder)

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
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### $^{13}\text{C}$ NMR Spectroscopic Data of beta-Sesquiphellandrene

PubChem indicates the availability of  $^{13}\text{C}$  NMR data for (+)-**beta-sesquiphellandrene**.<sup>[3]</sup>

The following table is a placeholder for the assigned  $^{13}\text{C}$  NMR chemical shifts.

Table 4:  $^{13}\text{C}$  NMR Spectroscopic Data of **beta-Sesquiphellandrene** (Placeholder)

Carbon	Chemical Shift ( $\delta$ , ppm)
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## Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for preparing a sample for NMR analysis.

### Sample Preparation:

- Accurately weigh approximately 10-20 mg of the purified **beta-sesquiphellandrene** or the essential oil fraction containing it.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean vial.
- Transfer the solution to a 5 mm NMR tube.<sup>[7]</sup>
- Ensure the sample height in the NMR tube is approximately 4-5 cm.<sup>[8]</sup>

### NMR Instrument Parameters (for a 400 MHz spectrometer):

- <sup>1</sup>H NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Spectral Width: 16 ppm
  - Acquisition Time: ~2 s
  - Relaxation Delay: 1 s
- <sup>13</sup>C NMR:
  - Pulse Program: zgpg30 (proton decoupled)
  - Number of Scans: 1024 or more, depending on concentration
  - Spectral Width: 240 ppm
  - Acquisition Time: ~1 s

- Relaxation Delay: 2 s

## Infrared (IR) Spectroscopy

### Functional Group Identification with FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (e.g., stretching, bending), and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

### FT-IR Spectrum of **beta-Sesquiphellandrene**

An experimental FT-IR spectrum for **beta-sesquiphellandrene** is not currently available in the searched public databases. The following table is a placeholder for characteristic absorption bands based on its known structure.

Table 5: Predicted FT-IR Absorption Bands for **beta-Sesquiphellandrene** (Placeholder)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3080	C-H stretch	=C-H (alkene)
2960-2850	C-H stretch	-C-H (alkane)
~1645	C=C stretch	Alkene
~890	C-H bend	=CH <sub>2</sub> (exocyclic methylene)

## Experimental Protocol for FT-IR Analysis

For an oily liquid like **beta-sesquiphellandrene**, the Attenuated Total Reflectance (ATR) FT-IR method is highly suitable.

Instrumentation:

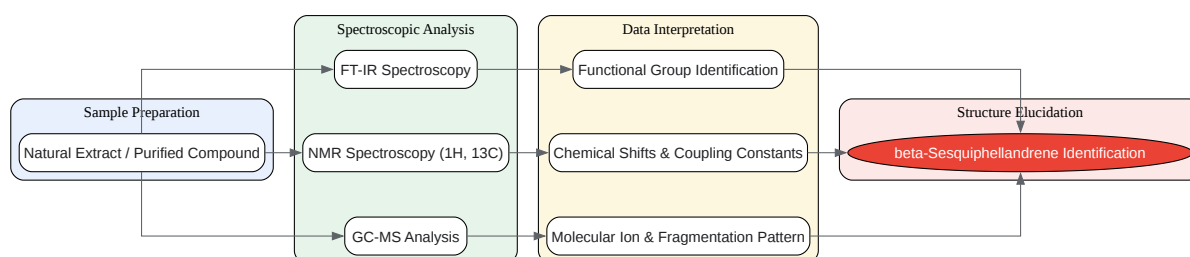
- FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of the essential oil containing **beta-sesquiphellandrene** directly onto the ATR crystal.
- Record the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.

## Integrated Spectroscopic Data Analysis Workflow

The confident identification of **beta-sesquiphellandrene**, especially from a complex natural extract, relies on the integration of data from multiple spectroscopic techniques. The following workflow illustrates this synergistic approach.



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**Diagram 1:** Integrated workflow for the spectroscopic identification of **beta-Sesquiphellandrene**.

## Conclusion

The spectroscopic characterization of **beta-sesquiphellandrene** through mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a robust and reliable means for its identification. The data and protocols presented in this guide are intended to support researchers in the accurate analysis of this important natural product. The integration of these techniques, as outlined in the proposed workflow, ensures a high degree of confidence in the structural elucidation, which is fundamental for advancing research into the biological activities and potential applications of **beta-sesquiphellandrene**.

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